molecular formula C48H89NO8 B12372415 [2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate

[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate

Cat. No.: B12372415
M. Wt: 808.2 g/mol
InChI Key: DIMAQAMDLYPFFT-VYEFPUSRSA-N
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Description

The compound [2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate typically involves multiple steps, including esterification and amidation reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product.

    Esterification: The initial step involves the esterification of butanoic acid with dimethylamino groups. This reaction is typically carried out in the presence of a catalyst such as sulfuric acid, under reflux conditions.

    Amidation: The next step involves the amidation of the esterified product with dioctoxybutanoic acid. This reaction is usually performed in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound. This step may require specific reaction conditions such as controlled temperature and pH to ensure the formation of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound [2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically targets the double bonds and the dimethylamino groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically reduce the ester and amide groups to their corresponding alcohols and amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Halides, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with halides or thiols.

Scientific Research Applications

The compound [2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with specific molecular targets and pathways. The compound is known to undergo photoinduced intramolecular charge transfer, which affects its photophysical properties . This mechanism is crucial for its applications in fields such as photochemistry and photobiology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The compound [2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to undergo photoinduced intramolecular charge transfer sets it apart from other similar compounds, making it valuable for specialized applications in photochemistry and related fields.

Properties

Molecular Formula

C48H89NO8

Molecular Weight

808.2 g/mol

IUPAC Name

[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C48H89NO8/c1-6-9-12-15-18-19-20-21-22-23-24-25-26-27-30-34-45(50)55-41-44(42-56-46(51)35-33-38-49(4)5)43-57-47(52)36-37-48(53-39-31-28-16-13-10-7-2)54-40-32-29-17-14-11-8-3/h18-19,21-22,44,48H,6-17,20,23-43H2,1-5H3/b19-18-,22-21-

InChI Key

DIMAQAMDLYPFFT-VYEFPUSRSA-N

Isomeric SMILES

CCCCCCCCOC(CCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)COC(=O)CCCN(C)C)OCCCCCCCC

Canonical SMILES

CCCCCCCCOC(CCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)COC(=O)CCCN(C)C)OCCCCCCCC

Origin of Product

United States

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